3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[f]isoindol-1-one
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Overview
Description
3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[f]isoindol-1-one is a complex organic compound with a unique structure that includes a hydroxyphenylpropyl group attached to a dihydroisoindolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[f]isoindol-1-one typically involves multi-step organic reactions. One common method includes the initial formation of the dihydroisoindolone core through a cyclization reaction. This is followed by the introduction of the hydroxyphenylpropyl group via a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or boron trifluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[f]isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the dihydroisoindolone core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[f]isoindol-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[f]isoindol-1-one involves its interaction with specific molecular targets. For instance, its potential anti-inflammatory activity may be due to the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase. The compound’s structure allows it to interact with these enzymes, blocking their activity and reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-isoindol-1-one: Similar structure but lacks the fused benzene ring.
2-(2-Hydroxy-2-phenylpropyl)-1H-benzo[f]isoindol-1-one: Similar structure but with a different substitution pattern.
Uniqueness
3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[f]isoindol-1-one is unique due to its fused benzene ring, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
CAS No. |
920299-93-0 |
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Molecular Formula |
C21H19NO2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
1-(2-hydroxy-2-phenylpropyl)-1,2-dihydrobenzo[f]isoindol-3-one |
InChI |
InChI=1S/C21H19NO2/c1-21(24,16-9-3-2-4-10-16)13-19-17-11-14-7-5-6-8-15(14)12-18(17)20(23)22-19/h2-12,19,24H,13H2,1H3,(H,22,23) |
InChI Key |
IIHDHYZPOJKFFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1C2=CC3=CC=CC=C3C=C2C(=O)N1)(C4=CC=CC=C4)O |
Origin of Product |
United States |
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